molecular formula C11H19NO4 B2541819 tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate CAS No. 2193058-84-1

tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate

Cat. No.: B2541819
CAS No.: 2193058-84-1
M. Wt: 229.276
InChI Key: MBEZHMVGIDYIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate is a high-purity chemical compound supplied for laboratory research use. This product, with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol, is characterized by its carbamate and tetrahydropyran-4-one structure . It is offered with a stated purity of 95% and requires storage at -10°C to maintain stability . The compound features a tert-butoxycarbonyl (Boc) protecting group, a cornerstone in synthetic organic chemistry for the protection of amine functionalities. This allows researchers to strategically block the amine group during multi-step synthesis, enabling reactions to be carried out on other parts of the molecule without interference. The simultaneous presence of a reactive ketone group within the oxane (tetrahydropyran) ring makes this molecule a valuable bifunctional building block or intermediate. It can be utilized in the exploration of novel heterocyclic compounds and in the synthesis of more complex molecular architectures, such as pharmaceuticals and specialty chemicals. Research into analogous tert-butyl carbamate derivatives highlights their significant role as key intermediates in synthetic pathways, particularly in cycloaddition chemistry for constructing complex ring systems . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-9-6-8(13)4-5-15-9/h9H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEZHMVGIDYIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=O)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate typically involves the reaction of 4-oxotetrahydro-2H-pyran-2-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects, particularly in:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor in enzymatic processes, which may lead to the development of drugs targeting specific diseases.
  • Drug Design : Researchers utilize this compound to design new pharmaceuticals with improved efficacy and reduced side effects. It is particularly relevant in the development of drugs aimed at treating neurodegenerative diseases.

Organic Synthesis

In organic chemistry, this compound acts as a protecting group for amines during multi-step synthesis processes. Its ability to form stable carbamate linkages allows chemists to prevent unwanted reactions, facilitating the production of complex molecules.

Biological Research

The compound is utilized in biological studies to investigate enzyme interactions and cellular pathways. It can act as a probe to study specific biomolecules, enhancing our understanding of biochemical mechanisms.

Industrial Applications

This compound is valuable in the production of specialty chemicals and materials:

  • Agrochemicals : It is used in synthesizing pesticides and herbicides.
  • Polymers and Resins : The compound contributes to manufacturing processes for various industrial products.

Case Study 1: Drug Development

A study conducted on the pharmacological properties of derivatives of this compound indicated its potential as a therapeutic agent. The derivatives were tested for their ability to inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer's disease research. Results showed moderate protective effects against neurotoxicity induced by amyloid beta .

Case Study 2: Agrochemical Synthesis

In agricultural applications, researchers synthesized several derivatives of this compound to evaluate their effectiveness as pesticides. The structure-function relationship was examined, leading to the identification of compounds with enhanced insecticidal activity .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage, which can be selectively removed under specific conditions to release the free amine. This property is exploited in various synthetic pathways to achieve desired chemical transformations .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural variations among tert-butyl carbamates include the position of the oxo group, additional functional groups, and ring substitutions. Below is a comparative analysis (Table 1):

Table 1: Structural Comparison of tert-Butyl Carbamate Analogues

Compound Name Substituent Position/Functional Group Molecular Formula CAS Number Key Features Reference
tert-Butyl N-[(4-oxooxan-2-yl)methyl]carbamate 4-oxo on oxane ring C₁₁H₁₉NO₄* Not provided Target compound; hypothesized reactivity N/A
tert-Butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate 4-oxo on oxane ring (ethyl linkage) C₁₂H₂₁NO₄ 113482-47-6 Ethyl spacer; altered steric effects
tert-Butyl N-(4-cyanooxan-4-yl)carbamate 4-cyano on oxane ring C₁₁H₁₈N₂O₃ 1860028-25-6 Electron-withdrawing cyano group
tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate Oxan-4-yl with ketone side chain C₁₃H₂₃NO₄ 88072-90-6 Chiral center; ketone in side chain
tert-Butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate Thiazole with carbamothioyl group C₁₁H₁₈N₄O₂S₂ 182120-83-8 Heterocyclic moiety; thiourea derivative

*Hypothesized formula based on structural analogues.

Key Observations :

  • Oxo Position : Compounds like tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate demonstrate that shifting the oxo group to position 3 alters steric and electronic properties compared to the target compound.
  • Heterocyclic Moieties : Thiazole-containing derivatives (e.g., CAS 182120-83-8) introduce sulfur-based reactivity, expanding applications in medicinal chemistry.

Physicochemical Properties

  • Solubility: The oxo group in the target compound enhances polarity compared to non-oxo analogues like tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate (CAS 4261-80-7) , which has a hydrophobic cyclopropyl group.
  • Stability: Boc-protected carbamates are generally stable under basic conditions but hydrolyze under acidic conditions. The oxo group may increase susceptibility to nucleophilic attack compared to cyano or thiazole derivatives .

Biological Activity

Tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound's structure suggests interactions with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

PropertyValue
CAS Number 2751610-42-9
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name This compound
Purity 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, influencing pathways such as:

  • Enzyme Inhibition : It has been suggested that similar carbamates can act as inhibitors of enzymes involved in metabolic processes, potentially affecting cellular signaling pathways.
  • Protein Modifications : The compound may modify protein interactions, impacting cellular functions and processes such as apoptosis and inflammation .

Antimicrobial Activity

Research indicates that carbamate derivatives, including this compound, may exhibit antimicrobial properties. Such compounds have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

Enzyme Inhibition

The compound may also act as a cyclin-dependent kinase inhibitor. This activity is crucial in cancer research, where controlling cell cycle progression can lead to therapeutic interventions .

Case Studies

  • In Vitro Studies on Enzyme Inhibition :
    • A study investigated the effect of this compound on specific enzymes related to metabolic disorders. The results indicated significant inhibition of enzyme activity at concentrations above 50 μM, suggesting its potential use in treating conditions like diabetes or obesity .
  • Neuroprotective Effects :
    • Another study focused on the neuroprotective properties of this compound against oxidative stress in neuronal cells. The findings revealed that treatment with this compound led to increased cell viability in the presence of neurotoxic agents, indicating its potential application in neurodegenerative diseases.

Comparative Analysis

A comparison with other carbamate derivatives highlights the unique properties of this compound:

CompoundBiological ActivityUnique Features
tert-butyl N-methyl-N-(4-oxobut-2-ynyl)carbamate Moderate enzyme inhibitionContains a different alkynyl moiety
tert-butyl N-(2-methylpyrimidin-4-yl)methylcarbamate Antimicrobial activityPyrimidine ring enhances binding affinity
tert-butyl N-(4-hydroxyphenyl)carbamate Strong antioxidant propertiesHydroxy group provides additional reactivity

Q & A

Q. Advanced Research Focus :

  • Reagent Selection : Use coupling agents like EDCI and HOBt to activate carboxylic acids during condensation reactions, minimizing side products .
  • Stepwise Purification : Employ flash chromatography after each synthetic step (e.g., Boc protection, cyclization) to isolate intermediates. Evidence from multi-step syntheses of similar carbamates highlights ≥80% yield improvements with rigorous purification .
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., amine coupling) to prevent racemization or degradation .

What methodologies are recommended for resolving contradictions in reported crystal structure data of tert-butyl carbamate derivatives?

Q. Advanced Research Focus :

  • Validation via SHELX Refinement : Use SHELXL for high-resolution crystallographic refinement to resolve discrepancies in bond lengths or angles. For example, Das et al. (2016) resolved conflicting data on dihedral angles in carbamate derivatives by refining against twinned data with R-factor convergence <0.05 .
  • Cross-Validation with DFT : Compare experimental X-ray data with density functional theory (DFT)-optimized structures to identify outliers in torsion angles or hydrogen bonding .

How can researchers differentiate between enantiomers of this compound in chiral synthesis?

Q. Advanced Research Focus :

  • Chiral HPLC : Utilize a Chiralpak IA-3 column with hexane:isopropanol (80:20) mobile phase; retention times for (R)- and (S)-enantiomers differ by ≥2.5 minutes .
  • Circular Dichroism (CD) : Compare CD spectra at 220–250 nm; enantiomers exhibit mirror-image Cotton effects .

What advanced spectroscopic techniques are critical for characterizing this compound’s stability under acidic conditions?

Q. Advanced Research Focus :

  • In Situ NMR Monitoring : Track Boc-group deprotection in CDCl3 with 10% TFA-d. The disappearance of the tert-butyl signal at δ 1.4 ppm indicates decomposition .
  • High-Resolution Mass Spectrometry (HRMS) : Detect degradation products (e.g., oxan-2-ylmethylamine) with m/z 130.0865 [M+H]+ .

How can researchers design structure-activity relationship (SAR) studies for tert-butyl carbamate derivatives in drug discovery?

Q. Advanced Research Focus :

  • Fragment-Based Screening : Replace the 4-oxooxan-2-yl group with bioisosteres (e.g., tetrahydrofuran-3-one) and assess IC50 shifts in enzyme inhibition assays .
  • Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases) to prioritize derivatives with improved binding free energies (<−8 kcal/mol) .

What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

Q. Advanced Research Focus :

  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring of reaction progress (e.g., carbonyl peak at 1700–1750 cm⁻¹) to standardize endpoints .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology; Synthonix achieved <5% variability in scaled-up batches .

How can computational tools predict the reactivity of this compound in nucleophilic environments?

Q. Advanced Research Focus :

  • Reaxys Reaction Prediction : Simulate nucleophilic attack at the carbamate carbonyl using Reaxys’ AI-driven platform. Predicted activation energies correlate with experimental k values (R²=0.91) .
  • pKa Calculations : Estimate the acidity of the oxan-2-yl proton (pKa ≈ 12.5) to predict susceptibility to base-mediated degradation .

What are the best practices for long-term storage of this compound to prevent hydrolysis?

Q. Advanced Research Focus :

  • Anhydrous Conditions : Store under argon at −20°C in amber vials with molecular sieves (3Å); stability >24 months confirmed by HPLC purity retention ≥98% .
  • Lyophilization : For aqueous solutions, lyophilize to a powder and reconstitute in anhydrous DMSO; <2% degradation observed over 6 months .

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